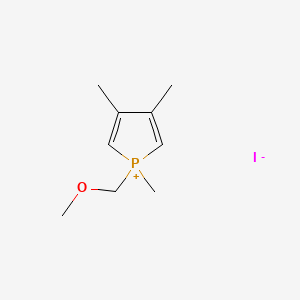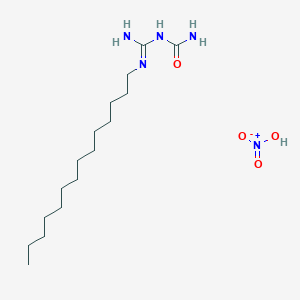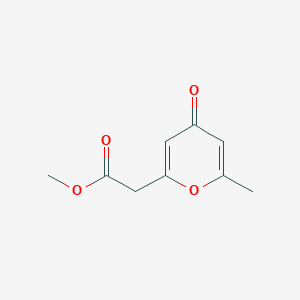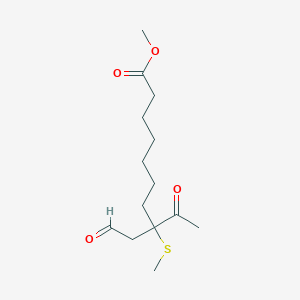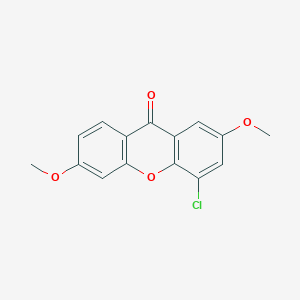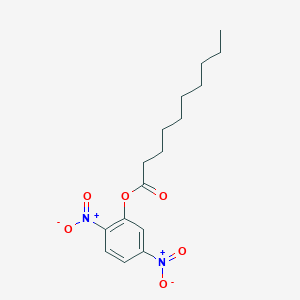![molecular formula C12H8N4O2 B14595088 3-[2-(2H-Tetrazol-5-yl)ethenyl]-4H-1-benzopyran-4-one CAS No. 60723-62-8](/img/structure/B14595088.png)
3-[2-(2H-Tetrazol-5-yl)ethenyl]-4H-1-benzopyran-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[2-(2H-Tetrazol-5-yl)ethenyl]-4H-1-benzopyran-4-one is a complex organic compound that features a tetrazole ring and a benzopyran structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(2H-Tetrazol-5-yl)ethenyl]-4H-1-benzopyran-4-one typically involves the formation of the tetrazole ring followed by its attachment to the benzopyran moiety. One common method for synthesizing tetrazoles is the reaction of nitriles with sodium azide in the presence of a catalyst such as iodine or silica-supported sodium bisulfate . This reaction is often carried out in an aromatic solvent under moderate conditions to yield the tetrazole derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the choice of solvents and catalysts can be tailored to minimize environmental impact and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
3-[2-(2H-Tetrazol-5-yl)ethenyl]-4H-1-benzopyran-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted tetrazole derivatives.
Wissenschaftliche Forschungsanwendungen
3-[2-(2H-Tetrazol-5-yl)ethenyl]-4H-1-benzopyran-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.
Wirkmechanismus
The mechanism of action of 3-[2-(2H-Tetrazol-5-yl)ethenyl]-4H-1-benzopyran-4-one involves its interaction with specific molecular targets and pathways. The tetrazole ring can act as a bioisostere for carboxylate groups, allowing it to mimic the behavior of carboxylic acids in biological systems . This property enables the compound to bind to enzymes and receptors, potentially inhibiting their activity and exerting therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Phenyltetrazole: Similar in structure but lacks the benzopyran moiety.
2-Aryl-2H-tetrazoles: Share the tetrazole ring but differ in the attached aryl groups.
Tetrazole derivatives: Various derivatives with different substituents on the tetrazole ring.
Uniqueness
3-[2-(2H-Tetrazol-5-yl)ethenyl]-4H-1-benzopyran-4-one is unique due to the combination of the tetrazole ring and the benzopyran structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in multiple fields .
Eigenschaften
CAS-Nummer |
60723-62-8 |
|---|---|
Molekularformel |
C12H8N4O2 |
Molekulargewicht |
240.22 g/mol |
IUPAC-Name |
3-[2-(2H-tetrazol-5-yl)ethenyl]chromen-4-one |
InChI |
InChI=1S/C12H8N4O2/c17-12-8(5-6-11-13-15-16-14-11)7-18-10-4-2-1-3-9(10)12/h1-7H,(H,13,14,15,16) |
InChI-Schlüssel |
HTDZATWOZYMUGT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)C(=CO2)C=CC3=NNN=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(2,4-Dinitrophenyl)methyl]-1-methyl-1H-benzimidazole](/img/structure/B14595010.png)
![4-[3-(Naphthalen-1-yl)acryloyl]-1,3-phenylene dibenzoate](/img/structure/B14595020.png)
![{2-Ethenyl-3-[(trimethylsilyl)oxy]pentyl}(trimethyl)silane](/img/structure/B14595025.png)
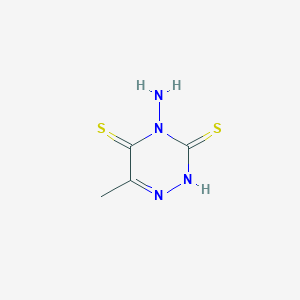
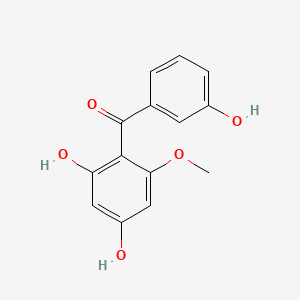
![2-[(2-Methylphenyl)(phenyl)methyl]-1H-indene-1,3(2H)-dione](/img/structure/B14595033.png)
